molecular formula C16H27ClN2 B1424707 N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride CAS No. 1220034-59-2

N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride

Cat. No.: B1424707
CAS No.: 1220034-59-2
M. Wt: 282.9 g/mol
InChI Key: IZFHOMGGKUPACB-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C₁₆H₂₈Cl₂N₂ It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride typically involves the reaction of N-benzyl-N-ethylamine with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. The compound is typically produced in bulk quantities and subjected to rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-ethyl-2-(piperidin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can

Properties

CAS No.

1220034-59-2

Molecular Formula

C16H27ClN2

Molecular Weight

282.9 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-piperidin-3-ylethanamine;hydrochloride

InChI

InChI=1S/C16H26N2.ClH/c1-2-18(14-16-7-4-3-5-8-16)12-10-15-9-6-11-17-13-15;/h3-5,7-8,15,17H,2,6,9-14H2,1H3;1H

InChI Key

IZFHOMGGKUPACB-UHFFFAOYSA-N

SMILES

CCN(CCC1CCCNC1)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CCN(CCC1CCCNC1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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